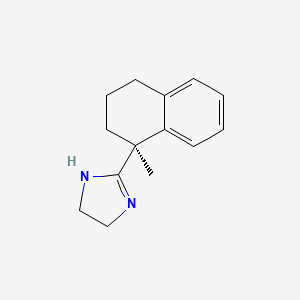
2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile is a chemical compound with the molecular formula C12H12N2O. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a methoxy group at the 8th position and a methyl group at the 4th position of the quinoline ring, along with an acetonitrile group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile typically involves the reaction of 8-methoxy-4-methylquinoline with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the quinoline ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
化学反応の分析
Types of Reactions
2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(8-Hydroxy-4-methylquinolin-2-yl)acetonitrile
Reduction: 2-(8-Methoxy-4-methylquinolin-2-yl)ethylamine
Substitution: Various substituted quinoline derivatives depending on the reagent used.
科学的研究の応用
2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in studying the biological activity of quinoline-based compounds.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the quinoline ring can enhance its binding affinity to certain enzymes or receptors. The acetonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(8-Hydroxy-4-methylquinolin-2-yl)acetonitrile
- 2-(8-Methoxyquinolin-2-yl)acetonitrile
- 2-(4-Methylquinolin-2-yl)acetonitrile
Uniqueness
2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile is unique due to the specific combination of functional groups on the quinoline ring. The presence of both methoxy and methyl groups can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
2-(8-methoxy-4-methylquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C13H12N2O/c1-9-8-10(6-7-14)15-13-11(9)4-3-5-12(13)16-2/h3-5,8H,6H2,1-2H3 |
InChIキー |
BOFKGTNJQGTEAA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one](/img/structure/B11891230.png)
![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B11891234.png)



![5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol](/img/structure/B11891252.png)




